7-Xylosyltaxol B
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Overview
Description
7-Xylosyltaxol B is a natural product belonging to the taxane family of compounds. It is a derivative of paclitaxel, a well-known chemotherapeutic agent. The chemical formula of this compound is C48H63NO21, and it is characterized by its white or off-white crystalline solid form . This compound has garnered attention due to its potential antineoplastic activity, making it a subject of interest in cancer research .
Mechanism of Action
Target of Action
The primary target of 7-Xylosyltaxol B is microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound, a derivative of paclitaxel, binds to tubulin, the building block of microtubules . This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network . The stabilization of microtubules can disrupt various cellular processes, including cell division, thereby exerting its anticancer effects .
Biochemical Pathways
The interaction of this compound with microtubules affects the cell cycle, particularly the mitotic phase . By preventing the disassembly of microtubules, this compound inhibits the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It is known that this compound is a solid compound with a molecular weight of 9860 , and it is soluble in DMSO . These properties may influence its bioavailability and distribution within the body.
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of cell death . It has been found to inhibit the proliferation of various cancer cells, including A549, MCF-7, A2780, HCT-8, and SW480, with IC50 values ranging from 0.16 to 5.9 µM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the efficacy of this compound may be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially metabolize the compound.
Biochemical Analysis
Biochemical Properties
7-Xylosyltaxol B interacts with tubulin, a globular protein, and inhibits the disassembly of microtubules . This interaction is crucial as it disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death . The nature of this interaction is inhibitory, with this compound binding to the tubulin protein and preventing its normal function.
Cellular Effects
The effects of this compound on cells are profound. By inhibiting the disassembly of microtubules, it disrupts normal cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can lead to cell cycle arrest, preventing cells from dividing and growing. This is particularly relevant in the context of cancer cells, which are characterized by uncontrolled growth and division.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to tubulin, inhibiting the disassembly of microtubules . This binding interaction disrupts the normal dynamics of microtubules, leading to changes in cell structure and function. It can also influence gene expression, although the specific genes and pathways affected may vary depending on the cell type and context.
Metabolic Pathways
This compound is involved in the taxane metabolic pathway, which is associated with the synthesis of taxol, a well-known anticancer drug
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Xylosyltaxol B involves the conjugation of paclitaxel with a xylosyl group. One method includes the use of bovine serum albumin as a carrier protein to construct the immunogen . The reaction conditions typically involve matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to determine the ratio of hapten in the conjugate .
Industrial Production Methods: Industrial production of this compound is not extensively documented. it is likely that large-scale synthesis would follow similar principles as those used in laboratory settings, with optimizations for yield and purity. The use of bioreactors and advanced purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Xylosyltaxol B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-Xylosyltaxol B has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of taxanes and their derivatives.
Biology: Researchers use it to investigate the biological effects of taxanes on cellular processes.
Medicine: Its potential antineoplastic activity makes it a candidate for cancer treatment research.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
7-Xylosyltaxol B is unique due to the presence of the xylosyl group, which differentiates it from other taxanes. Similar compounds include:
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cephalomannine: A naturally occurring taxane with antineoplastic properties.
Uniqueness: The xylosyl group in this compound may enhance its solubility and bioavailability compared to other taxanes, potentially leading to improved therapeutic outcomes.
Properties
IUPAC Name |
[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZOSPUENCAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H61NO18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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